2,6-Difluoro-4-iodobenzaldehyde
Overview
Description
2,6-Difluoro-4-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2IO. It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodobenzaldehyde typically involves the iodination of 2,6-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,6-difluorobenzaldehyde is treated with iodine and a copper catalyst under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by an iodine atom .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, 2,6-difluoro-4-methoxybenzaldehyde when using methoxide.
Oxidation: 2,6-Difluoro-4-iodobenzoic acid.
Reduction: 2,6-Difluoro-4-iodobenzyl alcohol.
Scientific Research Applications
2,6-Difluoro-4-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-iodobenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzaldehyde: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,4-Difluoro-6-iodobenzaldehyde: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications
Uniqueness
2,6-Difluoro-4-iodobenzaldehyde is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, particularly for the development of compounds with specific biological activities .
Properties
IUPAC Name |
2,6-difluoro-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSGKPCVNWYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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